molecular formula C14H13N3O5S2 B2955134 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide CAS No. 1171241-39-6

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Cat. No. B2955134
CAS RN: 1171241-39-6
M. Wt: 367.39
InChI Key: NLQRTNBKVPRBTK-UHFFFAOYSA-N
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Description

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Scientific Research Applications

Diuretic and Therapeutic Activities

Research has identified sulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), enzymes pivotal in various physiological processes. These compounds, including diuretics like hydrochlorothiazide and furosemide, exhibit CA inhibitory properties which contribute to their therapeutic efficacy in treating conditions like hypertension, obesity, and certain types of cancer. The inhibition of CAs in kidneys and blood vessels by these drugs accounts for their blood pressure-lowering effects and organ-protective activities. Notably, the renal CAs' inhibition leads to increased nitrite excretion, implicating renal CAs in nitrite reabsorption in humans and highlighting the multifaceted pharmacological roles of sulfonamide CA inhibitors (Carta, Supuran, 2013).

Biomass Conversion and Chemical Production

The conversion of plant biomass into furan derivatives presents an eco-friendly alternative to non-renewable hydrocarbon sources. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal platform chemicals for synthesizing a wide array of monomers, polymers, fuels, and other valuable chemicals. Research highlights the potential of utilizing furan derivatives from biomass for sustainable chemical production, emphasizing the role of furans in advancing green chemistry and material science (Chernyshev, Kravchenko, Ananikov, 2017).

Pharmacological Significance

Sulfonamide compounds, characterized by their sulfamoyl moiety, are integral to various drugs beyond their antibacterial applications, including diuretics, antiepileptics, and carbonic anhydrase inhibitors. The structural motif of sulfonamides continues to be a cornerstone in drug development, underlining the versatility and enduring importance of these compounds in medicinal chemistry. Their roles span from antiglaucoma agents to anticancer drugs, highlighting the broad therapeutic potential and ongoing innovation within sulfonamide pharmacology (Carta, Scozzafava, Supuran, 2012).

properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-9-8-23-14(16-9)17-13(18)11-4-5-12(22-11)24(19,20)15-7-10-3-2-6-21-10/h2-6,8,15H,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQRTNBKVPRBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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